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molecular formula C10H16N2 B8552212 5-Tert-butyl-2-methyl-pyridin-3-ylamine

5-Tert-butyl-2-methyl-pyridin-3-ylamine

Cat. No. B8552212
M. Wt: 164.25 g/mol
InChI Key: OENQUZRPYMOPNK-UHFFFAOYSA-N
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Patent
US07592332B2

Procedure details

The above pyridine (388 mg, 1.99 mmol) was dissolved in ethanol (6 mL) and placed in a Parr hydrogenation vessel. Pd (10% on carbon, 20 mg) was added and the reaction was placed under a hydrogen atmosphere (50 psi) and shaken at room temperature for 18 h. The solution was then filtered through diatomaceous earth, concentrated in vacuo to provide 5-tert-butyl-2-methyl-pyridin-3-ylamine (340 mg, 99%) as a pale orange solid: ESI MS m/z 164 [C10H16N2+H]+.
Name
pyridine
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([N+:12]([O-])=O)[C:8]([CH3:11])=[N:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([C:5]1[CH:6]=[C:7]([NH2:12])[C:8]([CH3:11])=[N:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
pyridine
Quantity
388 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=NC1)C)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was then filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=NC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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